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Executive Summary
Transmembrane protein 163 (TMEM163) has emerged as a critical regulator of cellular zinc

homeostasis. Initially identified as a synaptic vesicle protein, a growing body of evidence now

firmly establishes TMEM163 as a zinc efflux transporter, contributing to the extrusion of zinc

from the cytoplasm to the extracellular space or into intracellular vesicles.[1][2] This function

places it as a new member of the Cation Diffusion Facilitator (CDF) protein superfamily, likely to

be designated SLC30A11 (ZnT11).[1][3] TMEM163 dysregulation is implicated in a range of

pathologies, including neurodegenerative disorders like hypomyelinating leukodystrophy,

metabolic diseases such as type 2 diabetes, and platelet storage pool diseases, highlighting its

potential as a therapeutic target.[1][4][5] This guide provides a comprehensive technical

overview of TMEM163's function, the quantitative data supporting its role, detailed

experimental protocols for its study, and its known molecular interactions and pathways.

Molecular Characteristics and Function
TMEM163 is a protein of approximately 31.5 kDa with a predicted topology of six

transmembrane domains and intracellular N- and C-termini.[1] It functions as a homodimer and

has also been shown to form heterodimers with other zinc transporters of the SLC30/ZnT

family, specifically ZNT1, ZNT2, ZNT3, and ZNT4.[6][7] This ability to form various dimeric

complexes suggests a functional diversity that may be cell-type or tissue-specific.[6][7]
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Subcellular Localization
TMEM163 exhibits a broad subcellular distribution. It is consistently found on the plasma

membrane, where it facilitates zinc efflux into the extracellular environment.[2][8] Additionally, it

is localized to the membranes of various intracellular organelles, including:

Lysosomes[2][8]

Early and late endosomes[8][9]

Synaptic vesicles[2][9]

Platelet dense granules[10]

Insulin granules[11]

This diverse localization underscores its role in maintaining zinc homeostasis not just within the

cytoplasm, but also within the lumen of vesicular compartments.

Mechanism of Action: A Zinc Efflux Transporter
While initial studies were conflicting, substantial evidence from multiple experimental systems

now confirms that TMEM163 functions to transport zinc out of the cytoplasm.[1][2] This

conclusion is supported by findings that:

Overexpression of TMEM163 in cell lines like HeLa and HEK-293 leads to a significant

reduction in intracellular zinc levels and a corresponding increase in extracellular zinc.[2]

Knockdown of TMEM163 expression results in elevated intracellular zinc concentrations.[1]

[12]

Mutations in key amino acid residues, particularly within the conserved DxxxD motif of the

second transmembrane domain (e.g., D124A/D128A), abolish its zinc efflux activity.[2][3]

The rodent ortholog of TMEM163 has been shown to function as a proton-dependent Zn2+/H+

exchanger when reconstituted in liposomes, a common mechanism for CDF family

transporters.[13]
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Quantitative Analysis of TMEM163-Mediated Zinc
Transport
Quantitative studies are crucial for understanding the efficiency and capacity of TMEM163 as a

zinc transporter. The following tables summarize key quantitative data from the literature.

Parameter Value Cell System Method Reference

Apparent

Michaelis

Constant (Km)

~8 µM

HeLa cells stably

expressing

TMEM163

Radionuclide

⁶⁵Zn efflux assay
[14]

Effect of

Mutation on

Efflux

Significant

reduction
HEK-293 cells

Fluorescent zinc

indicators
[3]

(D124A/D128A)

Significant

reduction
HEK-293 cells

Fluorescent zinc

indicators
[3]

(E286K)

Marked loss of

efflux
HeLa cells

Fluorescent zinc

indicators
[15]

(L76R)

Significantly

enhanced efflux
HeLa cells

Fluorescent zinc

indicators
[15]

(L76P)

Effect of

Knockdown on

Zinc Levels

Increased

intracellular zinc
MIN6 cells Not specified [16]

Higher

intracellular zinc

accumulation

Mouse Platelets Not specified [5]
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Table 1: Kinetic parameters and functional effects of mutations and knockdown on TMEM163-

mediated zinc transport.

Key Experimental Protocols
The functional characterization of TMEM163 relies on specific assays to measure zinc flux

across cellular membranes. Below are detailed methodologies for key experiments.

Cellular Zinc Efflux Assay using Fluorescent Indicators
This method measures changes in extracellular or intracellular zinc concentrations using zinc-

specific fluorescent dyes.

3.1.1 Measurement of Extracellular Zinc (using cell-impermeant FluoZin-3)

Principle: Cell-impermeant FluoZin-3 (Kd ≈ 15 nM) will fluoresce upon binding to zinc that

has been extruded from the cells into the extracellular medium. An increase in fluorescence

over time reflects the rate of zinc efflux.[17]

Protocol:

Cell Seeding: Seed HeLa or HEK-293 cells (stably or transiently expressing TMEM163 or

control vectors) at a density of 25,000 cells/well in a 96-well, black, clear-bottom plate

coated with Poly-D-Lysine. Incubate for 24 hours.[17]

Zinc Loading: Wash cells with a standard buffer (e.g., 10 mM HEPES, 135 mM NaCl, 5

mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM glucose; pH 7.4).[18] Pre-load the cells by

incubating with a solution of Krebs-Ringer Bicarbonate buffer containing 200 µM ZnCl₂

and 20 µM of a zinc ionophore like 2-Mercaptopyridine N-oxide for 10 minutes at 37°C.[17]

Washing: Wash the plate a minimum of five times with Standard Buffer to remove

extracellular zinc and the ionophore.[17]

Dye Addition and Measurement: Add 100 µL of Standard Buffer containing 2 µM cell-

impermeant FluoZin-3 tetrapotassium salt to each well.[11]

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to

37°C. Measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm) every 1-5 minutes
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for a duration of 30-60 minutes.[6][11]

Data Analysis: Subtract background fluorescence from buffer-only controls. Plot the

relative fluorescence units (RFU) against time to visualize the kinetics of zinc efflux.

3.1.2 Measurement of Intracellular Zinc (using cell-permeant Newport Green)

Principle: Cell-permeant Newport Green DCF, AM ester (Kd ≈ 1 µM) passively enters the

cell, where intracellular esterases cleave the AM group, trapping the dye. A decrease in its

fluorescence upon zinc loading indicates efflux of the ion from the cytoplasm.[19]

Protocol:

Cell Seeding: Seed cells as described in 3.1.1.

Dye Loading: Incubate cells with 5 µM Newport Green AM in Standard Buffer for 20

minutes at 37°C.[18]

De-esterification: Wash cells twice with Standard Buffer and incubate at room temperature

for 30 minutes to allow for complete cleavage of the AM ester.[20]

Zinc Treatment and Measurement: Place the plate in a fluorescence reader. After

establishing a baseline reading, inject a solution of ZnCl₂ to initiate zinc influx and

subsequent efflux.

Kinetic Reading: Measure fluorescence (Excitation: ~505 nm, Emission: ~535 nm) every

1-5 minutes. Cells expressing functional TMEM163 will show a lower fluorescence signal

compared to controls, indicating reduced intracellular zinc.[6][19]

Radionuclide ⁶⁵Zn Efflux Assay
This highly sensitive method directly measures the amount of radioactive zinc retained within

cells over time.

Principle: Cells are loaded with radioactive ⁶⁵Zn. The amount of radioactivity remaining in the

cells after a period of efflux is quantified using a gamma counter. Lower counts in TMEM163-

expressing cells indicate greater efflux.[18]
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Protocol:

Cell Seeding: Seed HeLa cells stably expressing TMEM163 or a control vector at 200,000

cells/well in a 12-well plate. Incubate for 24 hours.[20]

⁶⁵Zn Loading: Prepare uptake buffer containing various concentrations of zinc (e.g., 0-50

µM), including a constant amount of ⁶⁵Zn (e.g., 1 µCi). Incubate cells with 250 µL of this

solution for 15 minutes at 37°C.[18]

Stopping the Efflux: Place the plate on ice and add 1 mL of cold stop buffer (uptake buffer

containing 1 mM EDTA) to each well to chelate any remaining extracellular ⁶⁵Zn.[18]

Washing: Wash the cells three times with cold stop buffer.[18]

Cell Lysis: Lyse the cells with 500 µL of a suitable lysis buffer (e.g., PBS with 1% Triton X-

100).[18]

Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity

in counts per minute (cpm) using a gamma counter.

Normalization: In a parallel plate, determine the total protein concentration of the cell

lysates using a BCA assay. Normalize the cpm values to the total protein amount (mg) for

each sample.[18]

Data Analysis: The data (pmol of Zn/min/mg of protein) can be used for Michaelis-Menten

kinetic analysis to determine Km and Vmax.[2]

Signaling Pathways and Molecular Interactions
TMEM163 does not function in isolation but as part of a larger network of proteins that

collectively manage cellular zinc.

Homodimerization and Heterodimerization with ZnT
Transporters
TMEM163 forms functional homodimers, a common feature of CDF family proteins.[1] It also

physically interacts and forms heterodimers with other ZnT transporters, including ZNT1, ZNT2,
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ZNT3, and ZNT4.[3][10] This suggests a cooperative or regulatory relationship in controlling

zinc efflux at different subcellular locations.

Dimeric Complexes

Other Interacting Proteins

TMEM163 TMEM163Homodimer

ZNT1
Heterodimer

ZNT4Heterodimer

TRPML1

Functional Interaction
(Co-localization in Lysosomes)

P2X Receptors

Functional Modulation

Click to download full resolution via product page

Caption: Protein-protein interactions of TMEM163.

Interaction with TRPML1
TMEM163 physically associates with TRPML1, a non-selective cation channel primarily found

in lysosomes.[9] This interaction is thought to be functionally significant for regulating lysosomal

zinc homeostasis. Loss-of-function mutations in TRPML1 cause the lysosomal storage disorder

Mucolipidosis type IV (MLIV), which is characterized by abnormal zinc accumulation, a

phenotype potentially explained by the disruption of the TMEM163-TRPML1 interaction.[3][9]

Functional Modulation of P2X Receptors
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TMEM163 has been shown to act as a functional modulator of P2X purinoceptors (P2RX1,

P2RX3, P2RX4, and P2RX7).[13] Co-expression of TMEM163 can increase the activity of

these ATP-gated ion channels, suggesting a role for TMEM163-mediated zinc transport in

modulating purinergic signaling.[9]
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Caption: Logical workflow of TMEM163-mediated zinc efflux.

Physiological and Pathophysiological Relevance
The critical role of TMEM163 in maintaining zinc homeostasis is underscored by its

involvement in several physiological processes and diseases.

Myelination: TMEM163 is required for the development, proliferation, and survival of

oligodendrocytes.[9] Variants in TMEM163 that impair its zinc efflux function cause a form of

hypomyelinating leukodystrophy, a severe neurological disorder.[4] This highlights that tight

regulation of zinc levels is essential for proper myelin formation in the central nervous

system.

Insulin Secretion: TMEM163 is expressed in pancreatic beta-cells and localizes to insulin

granules.[1][11] Knockdown of TMEM163 in pancreatic cell lines leads to increased

intracellular zinc, higher total insulin content, but compromised glucose-stimulated insulin

secretion.[16] This suggests TMEM163 is involved in the zinc-dependent processes of

insulin crystallization, storage, and secretion.
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Platelet Function: TMEM163 is critical for the biogenesis of platelet dense granules, which

are specialized lysosome-related organelles that store molecules important for blood clotting.

[10] Mice lacking TMEM163 have defective dense granules and impaired platelet function,

associated with an accumulation of intracellular zinc.[5][13]

Neuronal Function: Originally discovered in synaptosomes, TMEM163 is involved in

regulating vesicular zinc in neurons.[14] Elevated vesicular zinc in dorsal root ganglion

neurons expressing TMEM163 has been linked to age-associated chronic itch in mice,

demonstrating its role in sensory signaling.[14]
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Caption: Generalized experimental workflow for zinc efflux assays.
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Implications for Drug Development
The diverse roles of TMEM163 in health and disease make it an attractive target for therapeutic

intervention.

Neurological Disorders: Modulators of TMEM163 activity could potentially be explored for

treating hypomyelinating leukodystrophies or other neurological conditions linked to zinc

dyshomeostasis.

Metabolic Disease: Targeting TMEM163 in pancreatic beta-cells might offer a novel

approach to improving insulin secretion in certain forms of type 2 diabetes.

Thrombosis and Hemostasis: Given its role in platelet function, inhibitors of TMEM163 could

be investigated for their potential as anti-thrombotic agents.

Future research should focus on elucidating the three-dimensional structure of TMEM163,

further defining its regulatory mechanisms, and developing specific pharmacological

modulators to probe its function in vivo and assess its therapeutic potential. The continued

study of this novel zinc transporter promises to deepen our understanding of zinc signaling and

open new avenues for treating a wide array of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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